1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE
Overview
Description
1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE: is a synthetic organic compound that belongs to the class of naphthyridines
Scientific Research Applications
Applications in Antibacterial Research
Synthesis and Antibacterial Activity : A study by Bouzard et al. (1992) demonstrated the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting their in vitro and in vivo antibacterial activities. The presence of a 1-tert-butyl moiety in these compounds was evaluated for its effects on antibacterial activity (Bouzard et al., 1992).
Development of Novel Derivatives for Antibacterial Use : Another study by Bouzard et al. (1989) focused on the synthesis of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and their corresponding naphthyridine counterparts. This research aimed to identify potent antibacterial agents, examining the influence of the tert-butyl group (Bouzard et al., 1989).
Synthesis and Chemical Research
Catalyst-Free Synthesis of Naphthyridine Derivatives : A paper by Mu et al. (2015) reported on the catalyst-free synthesis of naphtho[1,6]naphthyridine derivatives, employing tert-butyl 2,4-dioxopiperidine-1-carboxylate. This approach provided a more efficient route for generating these compounds (Mu et al., 2015).
Combinatorial Synthesis under Catalyst-Free Conditions : Another study by Li et al. (2013) explored the combinatorial synthesis of fused tetracyclic heterocycles, including [1,6]naphthyridine derivatives, using tert-butyl 2,4-dioxopiperidine-1-carboxylate. This research contributed to the development of novel heterocyclic compounds (Li et al., 2013).
Polymer Research
- Polymerization Catalyst Systems : A publication by Wilson and Jenkins (1992) discussed the use of ternary catalyst systems involving Nd(carboxylate)3/tert-butyl chloride for the polymerization of 1,3-butadiene. This study highlighted the impact of the tert-butyl group in such catalyst systems (Wilson & Jenkins, 1992).
Mechanism of Action
Target of Action
The specific targets of 1,5-naphthyridine derivatives can vary widely depending on their structure and functional groups. Many of these compounds exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
The interaction of 1,5-naphthyridine derivatives with their targets can involve various mechanisms. For example, alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
The biochemical pathways affected by 1,5-naphthyridine derivatives can be diverse, reflecting their wide range of biological activities. The specific pathways affected would depend on the particular derivative and its targets .
Pharmacokinetics
These properties would be influenced by factors such as the compound’s structure, lipophilicity, and stability .
Result of Action
The molecular and cellular effects of 1,5-naphthyridine derivatives can vary depending on their specific targets and mode of action. Some derivatives have been found to exhibit biological activities, suggesting they can induce changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1,5-naphthyridine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The specific influences would depend on the particular derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE typically involves
Properties
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655685 | |
Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-58-7 | |
Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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